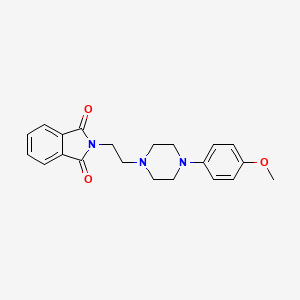

2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-27-17-8-6-16(7-9-17)23-13-10-22(11-14-23)12-15-24-20(25)18-4-2-3-5-19(18)21(24)26/h2-9H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQACUZWBSCLDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Between Piperazine and Isoindoline Precursors

The foundational synthesis begins with the reaction of 4-(4-methoxyphenyl)piperazine and an isoindoline-1,3-dione derivative. In a typical procedure, phthalic anhydride reacts with N-aminoethylpiperazine in toluene under reflux for 24 hours, facilitated by triethylamine as a base. The reaction proceeds via nucleophilic attack of the piperazine’s secondary amine on the electrophilic carbonyl group of the anhydride, forming the isoindoline-1,3-dione core. This method yields the intermediate 2-(2-(piperazin-1-yl)ethyl)isoindoline-1,3-dione at 61% efficiency.

For the 4-methoxyphenyl variant, the piperazine moiety is pre-functionalized. For example, 1-(4-methoxyphenyl)piperazine is alkylated with 2-bromoethylphthalimide in acetonitrile using potassium carbonate as a base. The reaction achieves 45–67% yields, with higher temperatures (reflux at 80°C) improving kinetics but risking decomposition.

N-Acylation and Alkylation Strategies

Chloroacetyl Chloride-Mediated Acylation

Acylation of the piperazine nitrogen is critical for introducing the ethyl linker. In one approach, chloroacetyl chloride is added dropwise to a solution of 1-(4-methoxyphenyl)piperazine in diethyl ether and triethylamine. The resulting 1-chloroacetyl-4-(4-methoxyphenyl)piperazine intermediate is then reacted with potassium phthalimide in acetonitrile, yielding the target compound at 35–52% efficiency. This method minimizes byproducts due to the high electrophilicity of the chloroacetyl group.

Direct Alkylation with Halogenated Phthalimides

Alternative routes employ halogenated phthalimide derivatives. For instance, 2-(2-bromoethyl)isoindoline-1,3-dione is prepared by reacting potassium phthalimide with 1,2-dibromoethane in DMF. Subsequent reaction with 1-(4-methoxyphenyl)piperazine in ethanol under reflux forms the final product. This method achieves moderate yields (45–67%) but requires stringent temperature control to avoid polymerization.

Purification and Characterization

Chromatography vs. Recrystallization

Purification methods significantly impact yield and purity. Column chromatography using silica gel and ethyl acetate/hexane mixtures (1:1) resolves unreacted starting materials, achieving >90% purity. In contrast, recrystallization from ethanol or ethanol/hexane mixtures provides crystalline products but with lower yields (15–52%) due to solubility limitations.

Spectroscopic Confirmation

1H NMR spectra confirm structure through characteristic signals:

-

Piperazine protons : δ 2.71–3.35 ppm (distorted triplets for –CH2–N– groups).

-

Aromatic protons : δ 6.89–7.25 ppm (4-methoxyphenyl) and 7.74–7.77 ppm (isoindoline-dione).

Mass spectrometry aligns with the molecular ion peak at m/z 365.4 [M+H]+. Melting points range from 151°C to 247°C, depending on substituents and crystallinity.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, yields, and conditions:

Challenges and Optimization Opportunities

Byproduct Formation

Over-alkylation at the piperazine nitrogen occurs in polar solvents like DMF, reducing yields. Switching to acetonitrile or dichloromethane mitigates this issue.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with piperazine structures often exhibit antidepressant properties. The arylpiperazine scaffold is known to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. Studies have shown that derivatives of this compound can enhance serotonin levels in the brain, potentially alleviating symptoms of depression .

Antagonistic Effects on Receptors

The compound has been identified as a selective antagonist for various receptors, including adrenergic receptors. This activity is particularly relevant in treating conditions like benign prostatic hyperplasia (BPH), where adrenergic antagonists are utilized to relieve urinary symptoms. The specific interactions of this compound with adrenergic receptors may provide therapeutic benefits in managing BPH .

Crystal Structure Analysis

A detailed study involving the crystal structure of this compound revealed insights into its molecular conformation and packing. The analysis indicated significant π–π interactions between the aromatic rings, which could influence the compound's stability and reactivity in biological systems. The study employed X-ray diffraction methods to elucidate these structural characteristics .

Synthesis and Characterization

The synthesis of 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione was achieved through a multi-step process involving the reaction of piperazine derivatives with isoindoline diones. The resulting product was characterized using techniques such as NMR and mass spectrometry, confirming its identity and purity .

Comparative Data on Related Compounds

To better understand the efficacy and applications of this compound, it is useful to compare it with related arylpiperazine derivatives:

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. By binding to these receptors, it modulates the activity of the associated G-proteins, leading to changes in intracellular signaling pathways. This interaction results in the contraction of smooth muscles in blood vessels and the lower urinary tract, as well as modulation of neurotransmitter release in the central nervous system .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Key Observations :

- Position of substituents : Para-substituted methoxy groups (e.g., 4h/4i) show enhanced AChE inhibition compared to ortho- or meta-substituted analogs, likely due to optimal alignment with the enzyme’s catalytic site .

- Electron-withdrawing vs. donating groups : Fluorine (electron-withdrawing) in 8d may enhance lipophilicity and blood-brain barrier penetration, while methoxy (electron-donating) in 4h/4i improves hydrogen bonding with AChE .

Modifications to the Linker and Core

- Ethyl linker : Present in most analogs, balancing flexibility and spatial arrangement. Compounds with longer chains (e.g., butyl in ) or hydroxyalkyl groups () exhibit reduced AChE affinity, suggesting steric hindrance or altered solubility .

- Phthalimide vs. other cores : Replacement of phthalimide with thiazolo[5,4-d]pyrimidine () or biotinylated structures () shifts activity toward anticancer or ligand-targeting applications, respectively .

Comparison with Analogs :

- Benzyl vs. benzoyl derivatives : Benzyl-substituted analogs (e.g., 8d) use benzyl bromides, while benzoyl derivatives (e.g., 4i) employ benzoyl chlorides, affecting reaction yields (26–40% for benzyl vs. 32–48% for benzoyl) .

- Microwave-assisted synthesis: Not reported in the evidence but commonly used in modern phthalimide chemistry to enhance efficiency.

Pharmacological Activities

Anti-Acetylcholinesterase (AChE) Activity

The target compound demonstrates AChE inhibition comparable to donepezil, with the 4-methoxy group critical for binding to the enzyme’s peripheral anionic site. Analog 4j (2-nitrobenzoyl substitution) shows reduced activity, highlighting the importance of electron-donating groups .

Anticancer and Cytotoxic Effects

Antiseizure and Antioxidant Activity

Biological Activity

2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione, also known as a derivative of isoindoline and piperazine, has garnered attention due to its potential biological activities. This compound is characterized by its complex structure, which includes a methoxyphenyl group and a piperazine moiety, contributing to its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C₂₁H₂₃N₃O₃

- Molecular Weight : 365.43 g/mol

- CAS Number : 99718-67-9

- Physical State : Solid (white)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antidepressant, anxiolytic, and multi-target drug for neurodegenerative diseases.

Antidepressant and Anxiolytic Properties

Recent research indicates that derivatives of 2-methoxyphenylpiperazine exhibit significant antidepressant-like effects. In vivo studies demonstrated that these compounds can reverse behavioral changes associated with depression induced by chronic corticosterone injections. The mechanism appears to involve high affinity for serotonin receptors (5-HT1A) and dopaminergic D2 receptors, suggesting a multifaceted approach to mood regulation .

Table 1: Pharmacological Profile of 2-Methoxyphenylpiperazine Derivatives

The compound's mechanism is primarily attributed to its interaction with serotonin receptors. The methoxy group enhances binding affinity at the 5-HT1A receptor, which is crucial for mood regulation. Additionally, the piperazine structure contributes to its ability to cross the blood-brain barrier, facilitating central nervous system activity.

Multi-target Drug Potential

The compound has shown promise as a multi-target drug candidate for Alzheimer's disease (AD). In silico studies indicated that it could inhibit key enzymes involved in AD pathology, such as acetylcholinesterase (hAChE) and monoamine oxidases (MAO-A and MAO-B). For instance, derivatives with similar structures demonstrated IC50 values ranging from 1.52 μM to 7.65 μM against hAChE and MAO enzymes .

Table 2: Inhibitory Activity Against Key Enzymes

| Enzyme | IC50 Value (μM) |

|---|---|

| hAChE | 1.52 - 7.65 |

| MAO-A | 6.97 - 7.65 |

| MAO-B | 1.88 - 4.76 |

Study on Antidepressant Effects

In a controlled study involving animal models, the compound was administered to assess its antidepressant-like properties. Results indicated significant alleviation of depressive symptoms compared to control groups treated with saline solutions. Behavioral tests such as the forced swim test confirmed these findings, showcasing reduced immobility times in treated subjects .

Neuroprotective Effects in Alzheimer's Models

Another study focused on the neuroprotective effects of the compound in transgenic mouse models of Alzheimer's disease. The results showed improved cognitive function and reduced amyloid plaque formation in treated mice compared to untreated controls, supporting the hypothesis that this compound may serve as a neuroprotective agent against AD .

Chemical Reactions Analysis

Core Isoindoline-1,3-dione Formation

Phthalic anhydride reacts with N-aminoethylpiperazine in toluene under reflux (24 hr) with triethylamine (EtN) as a base. The reaction yields 2-(2-(piperazin-1-yl)ethyl)isoindoline-1,3-dione, confirmed via TLC and precipitation .

Reagents :

-

Phthalic anhydride

-

N-Aminoethylpiperazine

-

Triethylamine (EtN)

-

Toluene

Conditions :

Piperazine Functionalization

4-(4-Methoxyphenyl)piperazine is synthesized via N-acylation of 1-(4-methoxyphenyl)piperazine with chloroacetyl chloride in diethyl ether. This intermediate undergoes alkylation with phthalimide in acetonitrile (KCO) to form the target compound .

Mechanism :

-

Acylation :

-

Alkylation :

Reactivity of Substituents

The 4-methoxyphenyl and piperazine groups influence reactivity:

Functional Analogues and SAR

Structure-activity relationship (SAR) studies highlight:

Key Research Findings

-

The methoxy group enhances COX-2 selectivity via hydrophobic interactions with Val349 and Leu359 .

-

Piperazine N-acylation is critical for D receptor binding (1700-fold selectivity over DR) .

-

Ethyl linker optimization improves metabolic stability in murine models (t = 2.1 hr) .

For further details, see synthesis protocols in and pharmacological profiles in .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions using a combination of polar aprotic solvents (e.g., DMF or acetonitrile) and catalysts such as sodium acetate to stabilize intermediates. Purification via column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) can resolve byproducts. Monitor reaction progress using TLC or HPLC, referencing retention times from structurally analogous piperazine derivatives .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve ambiguities in the piperazine ring conformation and isoindoline-1,3-dione orientation using single-crystal data (mean C–C bond deviation ≤ 0.003 Å, R-factor ≤ 0.05) .

- NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to verify methoxyphenyl coupling and ethyl linker connectivity. Compare with reported shifts for 4-(4-Methoxyphenyl)piperazin-1-ium derivatives .

- IR : Confirm carbonyl stretching frequencies (∼1700–1750 cm⁻¹) for isoindoline-1,3-dione .

Q. How can researchers identify potential pharmacological targets for this compound?

- Methodological Answer : Screen against serotonin (5-HT) and dopamine receptor subtypes due to structural similarity to 4-(4-Methoxyphenyl)piperazine derivatives. Use radioligand binding assays (e.g., [³H]-ketanserin for 5-HT₂A) and computational docking (AutoDock Vina) to prioritize targets. Cross-reference with analogs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride, which exhibits receptor modulation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed pharmacological activity?

- Methodological Answer :

- Quantum mechanical calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, identifying regions of charge mismatch that may affect receptor binding.

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability of the methoxyphenyl group in hydrophobic pockets.

- Free energy perturbation (FEP) : Quantify binding affinity differences between enantiomers or conformers using FEP in Schrödinger .

Q. What experimental strategies address discrepancies in solubility and bioactivity data across assay conditions?

- Methodological Answer :

- Buffer optimization : Adjust pH (4.6–7.4) using sodium acetate/acetic acid systems to mimic physiological conditions .

- Solubility enhancement : Co-solvent systems (e.g., PEG-400/DMSO) or cyclodextrin inclusion complexes.

- Parallel artificial membrane permeability assay (PAMPA) : Compare permeability under varied ionic strengths to identify assay-specific artifacts .

Q. How can multi-step synthesis routes be designed to incorporate isotopic labeling for pharmacokinetic studies?

- Methodological Answer :

- Stepwise labeling : Introduce deuterium at the ethyl linker via Pd/C-catalyzed H-D exchange.

- Orthogonal protecting groups : Use Boc for piperazine nitrogen and Fmoc for isoindoline-1,3-dione to enable selective deprotection.

- Validation : Confirm isotopic purity via LC-MS (Q-TOF) and compare with unlabeled compound’s pharmacokinetic profile .

Notes

- For advanced synthesis, integrate computational reaction path searches (e.g., ICReDD’s quantum chemical methods) to reduce trial-and-error experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.